molecular formula C5H12ClNO B037349 (3-Aminocyclobutyl)methanol hydrochloride CAS No. 1284250-10-7

(3-Aminocyclobutyl)methanol hydrochloride

Cat. No. B037349
M. Wt: 137.61 g/mol
InChI Key: NGVZDZFNCCGDGQ-UHFFFAOYSA-N
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Description

(3-Aminocyclobutyl)methanol hydrochloride is a chemical compound with a specific structure and properties, utilized in various chemical syntheses and studies.

Synthesis Analysis

  • Tandem Prins/Wagner/Ritter Process : A novel class of amides was synthesized using a method involving aldehydes, vinylcyclopropyl carbinols, and nitriles, indicating a potential pathway for synthesizing related compounds (Reddy et al., 2015).
  • Synthesis from Cyclopentadiene : An efficient synthesis method starting from inexpensive materials like cyclopentadiene was reported, highlighting a route for creating carbocyclic amino alcohols, potentially relevant for (3-Aminocyclobutyl)methanol hydrochloride (An & Rhee, 2002).

Molecular Structure Analysis

  • Twisted Amide Structure : A study on a twisted amide shows insights into the molecular structure and how it can affect chemical properties, which might be relevant for understanding the structure of (3-Aminocyclobutyl)methanol hydrochloride (Kirby et al., 2001).

Chemical Reactions and Properties

  • Amino Acid Methyl Esters Synthesis : Methods for preparing amino acid methyl ester hydrochlorides, which could be related to the reactions and properties of (3-Aminocyclobutyl)methanol hydrochloride, were explored (Li & Sha, 2008).
  • Cycloaddition Catalysis : Research on catalysts for Huisgen 1,3-dipolar cycloadditions, which could inform the chemical reactions of (3-Aminocyclobutyl)methanol hydrochloride, was conducted (Ozcubukcu et al., 2009).

Scientific Research Applications

Synthesis and Reactivity

  • Amino acid methyl ester hydrochlorides, related to the chemical structure of interest, have been prepared efficiently through reactions with methanol, showcasing a method compatible with various amino acids. This highlights the molecule's potential in synthesizing amino acid derivatives (Jiabo Li & Y. Sha, 2008).
  • The molecule has been involved in studies demonstrating its utility in generating twisted amide structures, indicating its role in advancing the understanding of amide chemistry and its potential applications in developing new synthetic routes (A. J. Kirby, I. Komarov, & N. Feeder, 2001).
  • Its application in catalyzing Huisgen 1,3-dipolar cycloadditions suggests its importance in facilitating efficient chemical transformations, especially in water or neat conditions (Salih Ozcubukcu, Erhan Ozkal, C. Jimeno, & M. A. Pericàs, 2009).

Advanced Materials and Analytical Applications

  • Research on chloro-aminocyclooctanediol and aminocyclooctanetriol, compounds structurally related to (3-Aminocyclobutyl)methanol hydrochloride, contributes to the development of new materials and offers insights into the synthesis of aminocyclitols, which are valuable in medicinal chemistry (Ufuk Nusret Karavaizoglu & E. Salamci, 2020).
  • The molecule's relevance in the development of novel 2-amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine derivatives, as part of multi-component reactions, underlines its versatility in synthesizing complex heterocyclic structures, which could have pharmaceutical applications (M. El-Gaby, J. Micky, N. Saleh, Y. Ammar, & H. Mohamed, 2015).

Catalysis and Transformation

  • Studies have shown the molecule's involvement in catalytic processes, such as the enantioselective addition of homoenolates to nitrones, demonstrating its potential in asymmetric synthesis and the creation of optically active compounds (E. Phillips, Troy E. Reynolds, & K. Scheidt, 2008).
  • The application in Brønsted acid-catalyzed hydroxylation/halocyclization, leading to the efficient preparation of halohydrofurans, showcases its utility in generating functionally rich cyclic compounds (S. R. Mothe, Prasath Kothandaraman, Weidong Rao, & P. Chan, 2011).

Safety And Hazards

While specific safety and hazard information for “(3-Aminocyclobutyl)methanol hydrochloride” was not found, general safety measures for handling chemicals should be followed. These include avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of any spill or leak .

properties

IUPAC Name

(3-aminocyclobutyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-5-1-4(2-5)3-7;/h4-5,7H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVZDZFNCCGDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599994
Record name (3-Aminocyclobutyl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminocyclobutyl)methanol hydrochloride

CAS RN

142733-65-1, 130369-06-1, 1284250-10-7
Record name (3-Aminocyclobutyl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminocyclobutanemethanol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-[(1r,3r)-3-aminocyclobutyl]methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-3-Aminocyclobutanemethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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